molecular formula C11H14O4 B15278536 Methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate

Methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate

Cat. No.: B15278536
M. Wt: 210.23 g/mol
InChI Key: YWGVUHJPXUUYOE-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate is a bicyclic compound featuring a benzofuran core fused with a partially hydrogenated cyclohexanone ring. The ester group at position 2 and the ketone at position 4 define its structural and electronic properties.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-(4-oxo-3,5,6,7-tetrahydro-2H-1-benzofuran-2-yl)acetate

InChI

InChI=1S/C11H14O4/c1-14-11(13)6-7-5-8-9(12)3-2-4-10(8)15-7/h7H,2-6H2,1H3

InChI Key

YWGVUHJPXUUYOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC2=C(O1)CCCC2=O

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and can vary depending on the desired scale of production .

Chemical Reactions Analysis

Methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (QJ-5832)
  • Structure : Features a 4-oxo group and a methyl ester at position 3 (vs. position 2 in the target compound).
  • Implications: The ester’s position alters steric and electronic interactions.
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate
  • Structure : Contains a bromo substituent at position 5 and a methylsulfinyl group at position 3.
  • Implications : The electron-withdrawing bromo group enhances electrophilic reactivity, while the polar sulfinyl group improves solubility. The crystal structure is stabilized by C–H⋯C and weak C–H⋯O interactions, suggesting higher stability than the target compound .
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid
  • Structure : Substituted with fluorine (position 5), methyl (position 7), and methylsulfanyl (position 3); carboxylic acid replaces the ester.
  • Implications : The carboxylic acid enables hydrogen bonding, reflected in its high melting point (436–437 K). This contrasts with the target compound’s ester, which likely has lower solubility in polar solvents .

Amino vs. Oxo Derivatives

Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate
  • Structure: Replaces the 4-oxo group with an amino group.
  • However, this modification reduces electrophilicity at position 4 compared to the target compound .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Properties Reference
Methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate 4-oxo, ester at position 2 ~238.28* Likely moderate solubility due to ester -
Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (QJ-5832) 4-oxo, ester at position 3 ~210.23* Reduced planarity vs. target compound
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate 5-Br, 3-SOCH₃ 331.18 Stabilized by C–H⋯C and C–H⋯O interactions
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-F, 7-CH₃, 3-SCH₃, carboxylic acid ~298.34* High melting point (436–437 K)
Methyl 2-(4-amino-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate 4-NH₂, ester at position 2 211.26 Enhanced basicity and H-bonding capacity

*Calculated based on molecular formula.

Structural Characterization Methods

Crystallographic techniques, such as SHELX and ORTEP-III, are critical for resolving substituent positions and hydrogen-bonding networks in these compounds . For example, the planar benzofuran core in ’s compound was confirmed via X-ray diffraction, highlighting the importance of these tools in structural validation .

Q & A

Q. What are the common synthetic routes for Methyl 2-(4-oxo-2,3,4,5,6,7-hexahydro-1-benzofuran-2-yl)acetate, and how are reaction conditions optimized?

The synthesis typically involves multistep reactions, including ester hydrolysis, oxidation, and cyclization. For example, hydrolysis of ethyl 2-(halo-substituted benzofuran-2-yl)acetate derivatives under alkaline conditions (e.g., KOH in methanol/water) yields carboxylic acid intermediates, which are further functionalized . Temperature control (e.g., reflux at 273–296 K) and solvent selection (dichloromethane, ethyl acetate) are critical for minimizing side reactions. Purification via column chromatography (ethyl acetate/hexane) and recrystallization (benzene or methanol) ensures high-purity products .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The benzofuran core is analyzed for planarity (mean deviation <0.01 Å from the least-squares plane), and intermolecular interactions (e.g., O–H···O hydrogen bonds, π–π stacking) are mapped to validate packing stability . Complementary techniques like 1^1H NMR (for methyl/methylene groups) and mass spectrometry (EI–MS for molecular ion peaks) provide additional validation .

Advanced Research Questions

Q. How do researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in crystallographic parameters (e.g., bond angles, thermal displacement) are addressed using software like SHELXL . For example, hydrogen bonding parameters (e.g., O–H···O distances of 2.06–2.42 Å) are cross-validated against geometric restraints. Riding models for H atoms (C–H = 0.93–0.98 Å) and isotropic displacement parameters (UisoU_{\text{iso}}) ensure refinement convergence . Contradictions in hydrogen bond networks may require revisiting data collection (e.g., low-temperature measurements at 173 K to reduce thermal motion artifacts) .

Q. What methodological strategies are employed to analyze the compound’s pharmacological potential?

In vitro bioactivity assays (e.g., antibacterial, antitumor) are guided by structural analogs. For instance, benzofuran derivatives with methylsulfinyl or fluoro substituents show enhanced antimicrobial activity due to increased electrophilicity . Computational tools (e.g., Virtual Computational Chemistry Laboratory) predict logP (lipophilicity) and logS (solubility) to prioritize derivatives for testing . Molecular docking studies using crystallographic data (e.g., planar benzofuran cores) further elucidate target interactions .

Q. How are reaction intermediates characterized to ensure synthetic fidelity?

Intermediate purity is verified via TLC (RfR_f values, e.g., 0.58–0.65 in ethyl acetate) and spectroscopic methods. For example, methylsulfanyl-to-methylsulfinyl oxidation is monitored using 1^1H NMR shifts (e.g., δ 2.45 ppm for methylsulfinyl groups) . Side products (e.g., over-oxidized sulfone derivatives) are identified via LC-MS and excluded during column chromatography .

Q. What challenges arise in computational modeling of this compound’s reactivity, and how are they mitigated?

Density functional theory (DFT) calculations often struggle with accurate conformational sampling of the hexahydrobenzofuran ring. Researchers use crystallographic torsion angles (e.g., C4–O1–C1–C2 = −1.2° to 178.2°) as starting geometries for optimization . Solvent effects (e.g., chloroform vs. methanol) are modeled using COSMO-RS to predict reaction pathways .

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